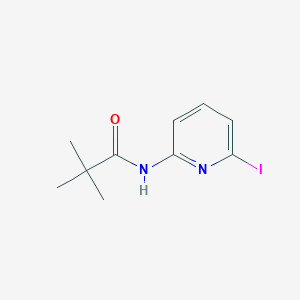

N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(6-iodopyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGOXDICYLCUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640061 | |

| Record name | N-(6-Iodopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851102-44-8 | |

| Record name | N-(6-Iodo-2-pyridinyl)-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851102-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(6-Iodopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide

Introduction

Core Physical Properties

A summary of the core physical and chemical identifiers for N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide is presented below. It is important to note that experimental values for properties such as melting point, boiling point, and solubility are not widely reported in the literature, underscoring the necessity for the experimental protocols detailed in this guide.

| Property | Value | Source |

| CAS Number | 851102-44-8 | |

| Molecular Formula | C₁₀H₁₃IN₂O | |

| Molecular Weight | 304.13 g/mol | |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Experimental Protocols for Physical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

Expertise & Experience: The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while a broad melting range suggests the presence of impurities. The capillary method described here is a standard and reliable technique for this determination.

Trustworthiness: The protocol includes a preliminary rapid determination to establish an approximate melting point, followed by a slower, more precise measurement to ensure accuracy. This two-step approach is a self-validating system for obtaining a reliable melting point range.

Experimental Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

-

Melting Point Apparatus:

-

Use a calibrated digital melting point apparatus.

-

-

Approximate Melting Point Determination:

-

Place the loaded capillary tube into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/minute).

-

Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely molten. This provides an approximate melting range.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Place a fresh, loaded capillary tube into the apparatus.

-

Set a slow heating rate (1-2 °C/minute) starting from a temperature about 15-20 °C below the approximate melting point.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid particle melts (T₂).

-

The melting point range is reported as T₁ - T₂.

-

Mandatory Visualization:

Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

Expertise & Experience: The solubility of a compound in various solvents is crucial for its application in synthesis, purification, and biological assays. The shake-flask method is a classic and reliable technique for determining the thermodynamic solubility of a solid in a given solvent. This method ensures that an equilibrium between the dissolved and undissolved solute is reached.

Trustworthiness: The protocol involves agitating the sample for an extended period to ensure equilibrium is reached, followed by a separation step (centrifugation or filtration) to remove undissolved solid before quantification. This ensures that the measured concentration represents the true solubility at that temperature.

Experimental Protocol:

-

Solvent Selection:

-

Choose a range of relevant solvents for testing (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dichloromethane, acetone).

-

-

Sample Preparation:

-

Accurately weigh an excess amount of this compound into several screw-cap vials. An "excess" means that there should be visible undissolved solid at the end of the experiment.

-

-

Equilibration:

-

Add a known volume of the chosen solvent to each vial.

-

Seal the vials tightly.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE filter) to remove any suspended solid particles. Alternatively, centrifuge the vials and carefully collect the supernatant.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the supernatant by interpolating from the calibration curve. This concentration is the solubility.

-

Mandatory Visualization:

Caption: Shake-Flask Solubility Determination Workflow.

Spectroscopic Characterization

Expertise & Experience: Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, FT-IR identifies the functional groups present, and Mass Spectrometry determines the molecular weight and fragmentation pattern.

Trustworthiness: Each spectroscopic technique provides a unique and complementary piece of information. The combination of these techniques provides a robust and self-validating confirmation of the compound's structure.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if one is not already present in the solvent.

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Expected Signals:

-

A singlet for the nine equivalent protons of the tert-butyl group.

-

Signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts and coupling patterns will be indicative of their positions relative to the nitrogen and iodo substituents.

-

A broad singlet for the amide N-H proton.

-

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

-

Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

-

Expected Signals:

-

A signal for the carbonyl carbon of the amide.

-

Signals for the carbons of the pyridine ring. The carbon bearing the iodine atom will likely be shifted upfield.

-

Signals for the quaternary and methyl carbons of the tert-butyl group.

-

-

b. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the powdered compound directly onto the ATR crystal.

-

Data Acquisition: Obtain the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Expected Characteristic Absorptions:

-

N-H stretch: A peak in the region of 3300-3500 cm⁻¹.

-

C-H stretch (sp³): Peaks just below 3000 cm⁻¹.

-

C=O stretch (amide): A strong absorption in the region of 1630-1680 cm⁻¹.

-

C=C and C=N stretches (aromatic): Peaks in the 1400-1600 cm⁻¹ region.

-

c. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Expected Results:

-

Molecular Ion Peak: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 305.01. The isotopic pattern of this peak will be characteristic of a compound containing one iodine atom.

-

Fragmentation Pattern: Analysis of the fragmentation pattern can provide further structural confirmation.

-

Mandatory Visualization:

Caption: Spectroscopic Characterization Workflow.

References

-

University of Calgary. Melting point determination. [Link]

-

Chemistry LibreTexts. Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of Colorado Boulder. IR Spectroscopy of Liquids. [Link]

-

The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

-

Chemistry LibreTexts. The 1H-NMR experiment. [Link]

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide

Abstract

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide, a halogenated pyridine derivative, represents a significant building block in the synthesis of complex pharmaceutical agents. Its structural integrity and purity are critical determinants of downstream reaction success and the ultimate efficacy and safety of the final active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By delving into the theoretical underpinnings and practical interpretation of these analytical techniques, this guide serves as an essential resource for researchers, scientists, and professionals in the field of drug development, ensuring the confident identification and utilization of this key intermediate.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound (CAS No. 851102-44-8) is a substituted pyridine derivative featuring a sterically demanding pivaloyl group and a strategically positioned iodine atom.[1] This combination of functionalities makes it a versatile intermediate in medicinal chemistry. The pyridine core is a common scaffold in a multitude of approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The pivaloyl group, with its bulky tert-butyl moiety, can impart significant metabolic stability and influence the conformational preferences of the molecule. Crucially, the iodo-substituent at the 6-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, for the introduction of further molecular complexity.

Given its pivotal role in multi-step syntheses, the unambiguous confirmation of the structure and purity of this compound is a non-negotiable prerequisite for its use in any synthetic campaign. Spectroscopic techniques provide the necessary tools for this rigorous characterization.

Molecular Structure and Key Features

The foundational step in interpreting spectral data is a thorough understanding of the molecule's structure.

Molecular Formula: C₁₀H₁₃IN₂O[1] Molecular Weight: 304.13 g/mol [1]

Figure 1. 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine H-3 | 7.20 - 7.30 | Doublet of doublets (dd) | 1H |

| Pyridine H-4 | 7.65 - 7.75 | Triplet (t) | 1H |

| Pyridine H-5 | 8.10 - 8.20 | Doublet of doublets (dd) | 1H |

| Amide N-H | 8.30 - 8.50 | Singlet (s) | 1H |

| tert-Butyl -CH₃ | 1.30 - 1.40 | Singlet (s) | 9H |

Interpretation:

-

Aromatic Region (Pyridine Protons): The three protons on the pyridine ring are expected to appear in the aromatic region of the spectrum (typically 7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atom and the iodine substituent, along with the amide group, will deshield these protons, shifting them downfield. The H-4 proton, being situated between two carbon atoms, is predicted to appear as a triplet due to coupling with both H-3 and H-5. The H-3 and H-5 protons will appear as doublets of doublets due to coupling with H-4 and each other (meta-coupling is expected to be small).

-

Amide Proton: The amide proton is typically deshielded and appears as a broad singlet. Its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

-

tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and will therefore appear as a sharp singlet at a characteristic upfield chemical shift.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their electronic environments.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| tert-Butyl -C (CH₃)₃ | 39 - 41 |

| tert-Butyl -C(C H₃)₃ | 27 - 29 |

| Pyridine C-3 | 112 - 114 |

| Pyridine C-5 | 120 - 122 |

| Pyridine C-4 | 140 - 142 |

| Pyridine C-6 | 145 - 147 |

| Pyridine C-2 | 151 - 153 |

| Amide C=O | 176 - 178 |

Interpretation:

-

Carbonyl Carbon: The amide carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum.

-

Pyridine Carbons: The carbon atoms of the pyridine ring will have distinct chemical shifts. The carbon bearing the iodine (C-6) and the carbon attached to the amide nitrogen (C-2) are expected to be the most downfield of the ring carbons. The chemical shifts of C-3, C-4, and C-5 will be influenced by the substituents and their positions on the ring.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear further downfield than the methyl carbons due to the greater number of attached carbons. The three equivalent methyl carbons will give rise to a single, more intense signal at a higher field.

Figure 3. Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols: A Self-Validating System

To ensure the highest degree of scientific integrity, the following detailed protocols are provided for the acquisition of the spectral data discussed.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, grind a small amount of the sample with dry KBr powder and press into a thin pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion: A Blueprint for Confident Characterization

This technical guide has provided a comprehensive overview of the predicted spectral data for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra serves as a robust blueprint for the unequivocal identification and characterization of this important pharmaceutical intermediate. By adhering to the outlined experimental protocols and utilizing the interpretive guidance provided, researchers can confidently verify the structure and purity of their material, thereby ensuring the integrity of their synthetic endeavors and contributing to the advancement of drug discovery and development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

Sources

A Senior Application Scientist's Guide to the Synthesis of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide

Abstract

This technical guide provides a detailed, first-principles approach to the synthesis of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS No. 851102-44-8).[1][2][3] Designed for researchers in drug discovery and process development, this document moves beyond a simple procedural list to elucidate the mechanistic rationale, justify critical process parameters, and offer a robust, reproducible protocol. We emphasize the causality behind experimental choices to ensure both high yield and purity, reflecting a synthesis strategy grounded in field-proven chemical principles.

Strategic Overview & Retrosynthetic Analysis

Significance of the Target Molecule

This compound is a valuable building block in medicinal chemistry. The 2-aminopyridine core is a privileged scaffold in numerous pharmacologically active agents. The iodine atom at the 6-position serves as a versatile synthetic handle, enabling further molecular elaboration through a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The N-pivaloyl group provides significant steric bulk, which can be used to influence molecular conformation, block specific metabolic pathways, or enhance ligand-receptor interactions.

Synthetic Strategy

The most direct and efficient strategy for constructing this molecule is through amide bond formation. A retrosynthetic disconnection across the amide C-N bond logically identifies 2-amino-6-iodopyridine and pivaloyl chloride as the precursor fragments. This approach is highly practical due to the commercial availability and stability of both starting materials.

Caption: Retrosynthetic analysis of the target amide.

This synthesis falls under the classic Schotten-Baumann reaction conditions, involving the acylation of an amine with a highly reactive acid chloride.[4]

Mechanistic Deep Dive: The Nucleophilic Acyl Substitution

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. Understanding these steps is critical for troubleshooting and optimization.

-

Nucleophilic Attack: The lone pair of electrons on the exocyclic nitrogen of 2-amino-6-iodopyridine attacks the highly electrophilic carbonyl carbon of pivaloyl chloride. This forms a transient, high-energy tetrahedral intermediate.[5]

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the most stable leaving group, the chloride ion, is expelled.[5]

-

Acid Scavenging (Crucial Step): This collapse generates a protonated amide and a chloride ion, which combine to form hydrochloric acid (HCl). The primary amine starting material is basic and would be readily protonated by this HCl, forming an unreactive ammonium salt and halting the reaction. To prevent this, a non-nucleophilic base, such as pyridine or triethylamine, is added to irreversibly scavenge the HCl as it is formed, generating a stable pyridinium or triethylammonium chloride salt.[4][5] This ensures the starting amine remains in its free, nucleophilic state, driving the reaction to completion.[5]

Caption: The core mechanism of nucleophilic acyl substitution.

Validated Experimental Protocol

This protocol has been designed for robustness and scalability, with each step serving a distinct purpose.

Reagents and Equipment

| Material | Grade | Purpose | Key Consideration |

| 2-Amino-6-iodopyridine | ≥97% | Nucleophile / Starting Material | Ensure dryness. |

| Pivaloyl chloride | ≥99% | Electrophile / Acylating Agent | Highly moisture-sensitive; handle in fume hood. |

| Pyridine | Anhydrous | Base (HCl Scavenger) / Solvent | Must be anhydrous to prevent hydrolysis of pivaloyl chloride. |

| Dichloromethane (DCM) | Anhydrous | Reaction Solvent | Must be anhydrous. |

| Saturated NaHCO₃ (aq) | Reagent | Quench / Neutralization | Used during workup to neutralize acids. |

| Brine (Saturated NaCl) | Reagent | Aqueous Wash | Removes residual water from the organic phase. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent | Removes final traces of water before solvent removal. |

Step-by-Step Synthesis Workflow

Caption: Step-by-step experimental workflow diagram.

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-6-iodopyridine (1.0 eq).

-

Dissolution: Dissolve the amine in anhydrous dichloromethane (approx. 10 mL/g) and anhydrous pyridine (2.0 eq).

-

Temperature Control: Cool the stirred solution to 0 °C in an ice bath. Causality: This step is critical to moderate the initial exothermic reaction between the highly reactive amine and acid chloride, preventing potential side reactions and ensuring controlled addition.

-

Reagent Addition: Add pivaloyl chloride (1.1 eq) dropwise via syringe over 15-20 minutes. A white precipitate (pyridinium hydrochloride) will form.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 hours or until TLC analysis indicates complete consumption of the starting amine.

-

Workup - Quench: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Causality: This neutralizes the pyridinium hydrochloride salt and quenches any unreacted pivaloyl chloride, converting it to the water-soluble sodium pivalate.

-

Workup - Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with brine. Causality: This removes the bulk of the dissolved water and any remaining aqueous-soluble impurities.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Expected Data & Characterization

| Parameter | Expected Result |

| Physical Appearance | White to off-white solid |

| Typical Yield | 80-95% |

| Molecular Formula | C₁₀H₁₃IN₂O |

| Molecular Weight | 304.13 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.1 (d), 7.6 (t), 7.3 (d), 1.3 (s, 9H) ppm |

| Mass Spec (ESI+) | m/z = 305.0 [M+H]⁺ |

Conclusion and Forward Look

The acylation of 2-amino-6-iodopyridine with pivaloyl chloride is a highly efficient and reliable transformation that provides access to a versatile synthetic intermediate. The key to success lies in understanding the reaction mechanism and exercising rigorous control over experimental parameters, particularly the exclusion of moisture and the management of reaction temperature. This validated protocol provides a clear and robust pathway for researchers to confidently synthesize this compound, enabling the next steps in their drug discovery and development programs.

References

-

Title: Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH) Source: OrgoSolver URL: [Link]

-

Title: Chemistry of Amides Source: Chemistry LibreTexts URL: [Link]

-

Title: Amine to Amide (via Acid Chloride) - Common Conditions Source: The Organic Chemistry Portal URL: [Link]

-

Title: this compound Source: Chemsigma URL: [Link]

-

Title: Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Introduction: A Versatile Building Block for Modern Drug Discovery

An In-Depth Technical Guide to N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 851102-44-8)

This compound, identified by CAS number 851102-44-8, is a specialized heterocyclic intermediate that has garnered significant interest within the medicinal chemistry and process development sectors.[1][2] Its structure is deceptively simple, yet it offers a powerful combination of features: a pyridine core, a reactive C-I bond primed for cross-coupling, and a sterically demanding pivaloyl amide group. This unique trifecta of functionalities makes it an invaluable scaffold for the synthesis of complex molecular architectures and the rapid generation of compound libraries for drug discovery programs.

The pyridine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, prized for its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a stable aromatic core.[3] The strategic placement of an iodine atom at the 6-position transforms the molecule into a versatile substrate for a wide array of palladium-, copper-, and nickel-catalyzed cross-coupling reactions.[4] This allows for the precise and efficient introduction of diverse carbon and heteroatom substituents, a cornerstone of modern synthetic strategy. The N-pivaloyl group not only serves to modulate the electronic properties of the pyridine ring but also introduces significant steric bulk, which can be leveraged to direct reaction regioselectivity or to probe steric tolerance within a biological target's binding pocket.

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's synthesis, core reactivity, applications, and essential handling protocols.

Physicochemical and Structural Properties

A clear understanding of a compound's properties is foundational to its effective use in synthesis. The key identifiers and characteristics of this compound are summarized below. While empirical data such as melting and boiling points are not consistently reported across public domains, they should be confirmed via the Certificate of Analysis from a specific supplier.

| Property | Value | Source |

| CAS Number | 851102-44-8 | [1][2][5] |

| Molecular Formula | C₁₀H₁₃IN₂O | [1][2][5] |

| Molecular Weight | 304.13 g/mol | [1] |

| Canonical SMILES | CC(C)(C)C(=O)NC1=NC=CC=C1I | |

| InChI Key | VLDGNAYBHQOMQT-UHFFFAOYSA-N | |

| Appearance | Typically an off-white to light brown solid | Supplier Data |

| Purity | Commonly available at ≥95% | [6] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a straightforward yet illustrative example of amide bond formation. The process involves the acylation of a functionalized aminopyridine precursor.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the central amide C-N bond, revealing the two primary starting materials: the nucleophilic amine 2-Amino-6-iodopyridine and the electrophilic acylating agent Pivaloyl Chloride .

Caption: Retrosynthetic pathway for the target molecule.

Synthesis Pathway and Rationale

The forward synthesis involves the reaction of 2-amino-6-iodopyridine with pivaloyl chloride. This is a classic nucleophilic acyl substitution.

-

Precursor 1 (Nucleophile): 2-Amino-6-iodopyridine. This starting material can be synthesized via several established routes, including the direct iodination of 2-aminopyridine using reagents like N-iodosuccinimide (NIS) or I₂ with an oxidant.[7][8] A patented one-step method also describes its formation from 1,3-dicyanopropanol-2 and hydrogen iodide.[9] The choice of route depends on scale, cost, and available starting materials.

-

Precursor 2 (Electrophile): Pivaloyl Chloride. Also known as trimethylacetyl chloride, this is a commercially available and highly reactive acylating agent.[10] Its reactivity is driven by the electron-withdrawing chloride leaving group attached to the carbonyl carbon.

-

The Reaction. The lone pair of electrons on the amino group of 2-amino-6-iodopyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A non-nucleophilic base, such as pyridine or triethylamine, is typically included to scavenge the HCl byproduct generated, driving the equilibrium towards product formation.[11]

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on standard acylation chemistry and should be adapted and optimized as necessary.

-

Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-amino-6-iodopyridine (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as pyridine (1.5 eq) or triethylamine (1.5 eq), to the stirred solution.

-

Acylation: Add pivaloyl chloride (1.2 eq) dropwise to the cooled solution via a syringe. Causality: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Quenching: Once complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid chloride and the HCl salt of the base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or ethyl acetate) three times.

-

Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.

Core Reactivity and Applications in Drug Discovery

The true value of this molecule lies in its capacity as a versatile intermediate. Researchers can leverage its distinct functional groups to build molecular complexity and explore chemical space efficiently.

The Iodopyridine Moiety: A Gateway for Cross-Coupling

The carbon-iodine bond on the pyridine ring is the key reactive site for transition-metal-catalyzed cross-coupling reactions. The C(sp²)-I bond is relatively weak and susceptible to oxidative addition into a low-valent metal center (e.g., Pd(0)), initiating the catalytic cycle. This enables a vast number of transformations critical to drug development:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a common linker or pharmacophore in bioactive molecules.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the synthesis of complex substituted anilines and related structures.

-

Heck Coupling: Reaction with alkenes to form new C-C double bonds.

-

Stille Coupling: Reaction with organostannanes to create C-C bonds.

Caption: Key cross-coupling reactions enabled by the iodo-substituent.

Drug Discovery Workflow Integration

In a typical drug discovery campaign, this building block would be used to generate a library of analogues for Structure-Activity Relationship (SAR) studies.

Caption: Conceptual drug discovery workflow utilizing the title compound.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific, comprehensive safety data sheet (SDS) for this exact compound may vary by supplier, the following guidelines are based on the known hazards of related iodo-heterocycles and amides.[12][13]

| Aspect | Guideline | Rationale |

| Personal Protective Equipment (PPE) | Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). | To prevent eye and skin contact, which may cause irritation.[12][14] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. | To prevent inhalation of dust or vapors, which may cause respiratory tract irritation.[12][13] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases. | To maintain chemical stability and prevent hazardous reactions.[12] |

| First Aid (General) | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Do not induce vomiting; seek immediate medical attention. | Standard first aid procedures for chemical exposure.[13] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. | To ensure environmental protection and regulatory compliance.[12] |

Conclusion

This compound (CAS 851102-44-8) is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its well-defined reactive handle for cross-coupling, combined with the modulating influence of the pivaloyl amide group on a privileged pyridine scaffold, provides an efficient and reliable entry point for the synthesis of novel and complex molecules. For professionals in drug discovery and development, this compound represents a valuable building block for generating diverse chemical libraries, enabling the systematic exploration of structure-activity relationships and accelerating the journey toward new therapeutic agents.

References

- Process for the preparation of amino-halogenopyridines.

- This compound | CAS 851102-44-8. Santa Cruz Biotechnology.

- This compound [851102-44-8]. Chemsigma.

- N-(6-Iodopyridin-2-yl)-2,2-dimethylpropionamide Product Information.

- N-(6-Iodopyridin-2-yl)-2,2-dimethylpropionamide. CHEMICAL POINT.

- The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applic

- This compound. ChemicalBook.

- What is the synthesis of 2-Amino-5-iodopyridine?. Guidechem.

- PIVALOYL CHLORIDE.

- SAFETY D

- Pivaloyl Chloride in Total Synthesis: A Comparative Analysis of an Acyl

- Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Trifl

- Syntheses of 2-amino-5-iodopyridine.

- This compound 95%. Ruge Inc.

- PYRIDIN-2-YL]-2,2-DIMETHYL-PROPIONAMIDE - Safety D

- Synthesis method of 2-amino-5-iodopyridine.

- n-(3-iodo-pyridin-2-yl)-2,2-dimethyl-propionamide cas 113975-31-8. SincereChemical.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.

- Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [851102-44-8] | Chemsigma [chemsigma.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. This compound 95% - CAS:851102-44-8 - 如吉生物科技 [shruji.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 9. US3096337A - Process for the preparation of amino-halogenopyridines - Google Patents [patents.google.com]

- 10. atamankimya.com [atamankimya.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide molecular weight

An In-depth Technical Guide to N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated pyridine derivative of significant interest in chemical and life sciences research. The document details its core physicochemical properties, outlines a robust methodology for its synthesis and purification, and describes the analytical techniques essential for its structural verification. Furthermore, this guide explores its emerging applications, particularly as a versatile building block in drug discovery and as a specialized reagent in proteomics. Safety protocols and handling guidelines are also presented to ensure its responsible use in a laboratory setting. This paper is intended to serve as a foundational resource for scientists leveraging this compound in their research endeavors.

Introduction and Molecular Profile

This compound (also known as N-(6-iodopyridin-2-yl)pivalamide) is a synthetic organic compound featuring a pyridine ring functionalized with both an iodine atom and a bulky pivalamide (2,2-dimethyl-propionamide) group. The pyridine scaffold is a ubiquitous heterocyclic motif found in numerous pharmaceuticals and bioactive molecules, prized for its ability to engage in hydrogen bonding and other key intermolecular interactions.[1] The presence of an iodine atom at the 6-position provides a crucial reactive handle for further chemical modification, most notably through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making this compound a valuable intermediate for constructing more complex molecular architectures.

Its designation as a specialty product for proteomics research suggests its potential utility in developing chemical probes, affinity labels, or other tools for studying protein function and interactions.[2] This guide synthesizes the available technical data to provide a holistic understanding of this important research chemical.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃IN₂O | [2][3] |

| Molecular Weight | 304.13 g/mol | [2][3] |

| CAS Number | 851102-44-8 | [2] |

| Physical State | White to off-white solid (inferred from isomers) | [4] |

| Purity | Typically available at ≥95% | [5][6] |

Synthesis and Purification Protocol

The synthesis of this compound is achieved via a standard nucleophilic acyl substitution reaction. The primary amino group of 6-iodopyridin-2-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride (2,2-dimethylpropionyl chloride). The reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Causality of Experimental Choices

-

Reactants: 6-iodopyridin-2-amine is the nitrogen source and pyridine core, while pivaloyl chloride provides the bulky tert-butyl acyl group. The pivaloyl group can enhance metabolic stability and modulate solubility in drug candidates.

-

Solvent: Anhydrous dichloromethane (DCM) is an excellent choice as it is aprotic, preventing reaction with the acyl chloride, and effectively dissolves both the starting materials and intermediates.

-

Base: Triethylamine (TEA) or pyridine is used as an acid scavenger. It is sterically hindered and non-nucleophilic, ensuring it does not compete with the primary amine in reacting with the pivaloyl chloride.

-

Purification: Column chromatography is the standard method for purifying research chemicals of this nature, allowing for the separation of the desired product from unreacted starting materials and byproducts based on polarity.

Step-by-Step Synthesis Workflow

-

Preparation: To a round-bottom flask under a nitrogen atmosphere, add 6-iodopyridin-2-amine (1.0 eq) and dissolve in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0°C using an ice bath and add triethylamine (1.2 eq) dropwise.

-

Acylation: While maintaining the temperature at 0°C, slowly add a solution of pivaloyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue via silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Visualization of Synthesis Workflow

Caption: A flowchart of the synthesis and purification process.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is required. This serves as a self-validating system for the synthesis protocol.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should reveal a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 305.0. This confirms the molecular weight of the compound.

-

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides definitive structural information. Expected signals include: a singlet integrating to 9 protons around δ 1.2-1.4 ppm (tert-butyl group), distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring, and a broad singlet for the amide N-H proton.

-

¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum will corroborate the structure, showing characteristic peaks for the tert-butyl carbons, the amide carbonyl carbon (δ 170-180 ppm), and the six unique carbons of the iodopyridine ring.

Visualization of Analytical Workflow

Caption: The workflow for analytical verification of the final product.

Applications in Research and Drug Development

The unique structural features of this compound make it a compound of considerable interest for several advanced applications.

-

Fragment-Based Drug Discovery (FBDD): As a substituted pyridine, it can serve as a valuable fragment for screening against biological targets. The pyridine core can establish key interactions, while the iodine atom provides a vector for synthetic elaboration to grow the fragment into a more potent lead compound.

-

Intermediate for Medicinal Chemistry: The C-I bond is a versatile functional group for building molecular complexity. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the straightforward introduction of aryl, alkyl, or alkyne groups at the 6-position of the pyridine ring. This is a cornerstone strategy in modern drug development.[7]

-

Proteomics and Chemical Biology: The compound is explicitly marketed for proteomics research.[2] This suggests its use in constructing chemical probes. For instance, the core structure could be part of a molecule designed for covalent labeling of specific proteins, or it could be functionalized with reporter tags (like fluorophores or biotin) for use in affinity-based protein profiling experiments.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling halogenated organic compounds and amides should be strictly followed. The information below is based on data for structurally related chemicals.

-

Engineering Controls: Handle this compound in a well-ventilated fume hood to minimize inhalation exposure.[8]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid dust formation and ignition sources.[10] Wash hands thoroughly after handling.[11] Store in a cool, dry, well-ventilated place in a tightly sealed container.[8]

-

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9]

-

In case of skin contact: Wash off with soap and plenty of water.[10]

-

If inhaled: Move the person to fresh air.[10]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

-

Disclaimer: Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical. The information provided here is for guidance only.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 304.13 g/mol .[2][3] Its true value lies in its strategic combination of a biologically relevant pyridine scaffold and a synthetically versatile iodine handle. This makes it an enabling tool for researchers in medicinal chemistry, drug discovery, and proteomics. The protocols and data presented in this guide offer a robust framework for its synthesis, characterization, and safe application, empowering scientists to fully exploit its potential in their laboratory endeavors.

References

-

This compound. Sunway Pharm Ltd. [Link]

-

This compound 95%. Shanghai Ruji Biotechnology Development Co., Ltd. [Link]

-

N,N-Dimethylpropanamide | CAS#:758-96-3. Chemsrc. [Link]

-

N-(5-Iodo-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram. Fine Chemicals. [Link]

- Preparation method of N,N-dimethyl propionamide.

-

Safety Data Sheet N,N-Dimethylpropionamide. Metasci. [Link]

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound - CAS:851102-44-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. sincerechemical.com [sincerechemical.com]

- 5. This compound 95% - CAS:851102-44-8 - 如吉生物科技 [shruji.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. sds.metasci.ca [sds.metasci.ca]

An In-Depth Technical Guide to N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide, a halogenated pyridine derivative, is a key molecular scaffold and intermediate in contemporary medicinal chemistry. Its strategic combination of a reactive iodine atom on the pyridine ring and a sterically bulky pivaloyl group provides a unique platform for the synthesis of complex molecules, particularly in the realm of targeted therapeutics. The iodinated pyridine core serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities, while the pivaloyl amide offers metabolic stability and specific steric hindrance that can be crucial for modulating biological activity. This guide provides a comprehensive overview of the synthesis, structural elucidation, and potential applications of this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 851102-44-8 | [1] |

| Molecular Formula | C₁₀H₁₃IN₂O | [1] |

| Molecular Weight | 304.13 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 109-110 °C | [2] |

| Boiling Point | 413.7 °C at 760 mmHg | [2] |

| pKa | 13.25 ± 0.70 (Predicted) | [2] |

Synthesis and Mechanism

The synthesis of this compound is a two-step process that begins with the iodination of a 2-aminopyridine precursor, followed by the acylation of the resulting 2-amino-6-iodopyridine.

Step 1: Synthesis of 2-Amino-6-iodopyridine

The precursor, 2-amino-6-iodopyridine, can be synthesized through various methods. A common approach involves the direct iodination of 2-aminopyridine. This electrophilic aromatic substitution reaction introduces an iodine atom at the 6-position of the pyridine ring.

Step 2: Acylation with Pivaloyl Chloride

The subsequent and final step is the N-acylation of 2-amino-6-iodopyridine with pivaloyl chloride. This reaction forms the stable amide bond, yielding the target molecule. The bulky tert-butyl group of the pivaloyl chloride is a key feature, often introduced to enhance the metabolic stability of drug candidates and to probe steric interactions within biological targets.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

2-Amino-6-iodopyridine

-

Pivaloyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-iodopyridine (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield this compound as a solid.

Structural Elucidation

¹H NMR Spectroscopy (Predicted):

-

Pyridine Ring Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the pyridine ring will exhibit characteristic coupling patterns (doublets and triplets).

-

Amide Proton (NH): A broad singlet, the chemical shift of which can be solvent-dependent.

-

tert-Butyl Protons: A sharp singlet at approximately δ 1.3 ppm, integrating to nine protons.

¹³C NMR Spectroscopy (Predicted):

-

Pyridine Ring Carbons: Six signals are expected for the pyridine ring carbons, with the carbon bearing the iodine atom (C6) showing a characteristic upfield shift due to the heavy atom effect. The chemical shifts will be in the aromatic region (δ 110-160 ppm).

-

Amide Carbonyl Carbon: A signal around δ 176 ppm.

-

tert-Butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.

Applications in Drug Discovery and Research

This compound is a valuable building block in the synthesis of more complex molecules for drug discovery and development. The presence of the iodine atom at the 6-position of the pyridine ring makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the facile introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug design.

A logical workflow for the utilization of this compound in a drug discovery program is illustrated below:

Caption: Role as an intermediate in a typical drug discovery workflow.

While specific biological activity data for this compound itself is not extensively published, its structural motifs are present in molecules investigated as inhibitors of various biological targets, including kinases. The 2-aminopyridine scaffold is a well-known pharmacophore in many kinase inhibitors, and the strategic placement of substituents is key to achieving potency and selectivity. Therefore, this compound serves as a critical starting point for the synthesis of libraries of potential therapeutic agents for a range of diseases, including cancer and inflammatory disorders.

Conclusion

This compound is a synthetically versatile and strategically important molecule for researchers in medicinal chemistry and drug development. Its straightforward synthesis, coupled with the reactivity of the iodinated pyridine ring, provides a robust platform for the generation of diverse molecular libraries. Understanding its synthesis, properties, and potential applications is crucial for leveraging its full potential in the quest for novel and effective therapeutics. As the demand for targeted and potent small molecule drugs continues to grow, the importance of key intermediates like this compound will undoubtedly increase.

References

-

Chemsigma. This compound. [Link]

- Google P

- Google Patents. 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones.

Sources

Unlocking the Therapeutic Potential of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Promising Chemical Scaffold for Novel Therapeutic Agents

Introduction: The Strategic Importance of Pyridine and Amide Moieties in Modern Drug Design

In the landscape of medicinal chemistry, the pyridine ring and the amide linkage represent two of the most ubiquitous and functionally significant structural motifs. The pyridine scaffold, a heteroaromatic system, is a cornerstone in the design of a multitude of therapeutic agents due to its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and pi-stacking. Its presence in numerous FDA-approved drugs underscores its value in establishing potent and selective biological activity. Similarly, the amide bond is a fundamental component of peptides and proteins and is prized in synthetic drug molecules for its metabolic stability and capacity to form crucial hydrogen bonds with biological targets.

The strategic combination of these two privileged scaffolds in the form of N-(pyridin-2-yl) amides has given rise to a plethora of compounds with diverse and potent biological activities. The derivatization of this core structure, particularly with substituents such as halogens, offers a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The introduction of an iodine atom at the 6-position of the pyridine ring, as seen in N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide, can significantly influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the known and inferred biological activities of this class of compounds, supported by established experimental protocols and insights into their potential mechanisms of action, to empower researchers in their drug discovery endeavors.

Hypothesized Biological Activities and Therapeutic Opportunities

While direct and extensive biological data for this compound is not widely available in the public domain, a thorough analysis of structurally related pyridine and amide derivatives allows for the formulation of well-grounded hypotheses regarding its potential therapeutic applications. The following sections outline these inferred activities, providing a rational basis for future investigation.

Anticancer Potential: A Primary Area of Investigation

A significant body of research points to the potent antitumor activities of novel pyridine derivatives.[1] Various studies have demonstrated that compounds incorporating the pyridine moiety exhibit cytotoxic effects against a range of human cancer cell lines, including lung, breast, colon, and cervical cancer.[2][3] The mechanisms underlying these effects are often multifactorial, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Based on this precedent, it is hypothesized that this compound and its derivatives could exert antiproliferative activity. The presence of the lipophilic iodine atom may enhance cell membrane permeability, leading to increased intracellular concentrations and potentially greater efficacy.

Enzyme Inhibition: Targeting Key Players in Disease

The N-(pyridin-2-yl) amide scaffold is a well-established pharmacophore for the development of enzyme inhibitors.[4] Derivatives have been shown to target a variety of enzymes, including kinases, cholinesterases, and fatty acid amide hydrolase (FAAH).[5][6]

-

Kinase Inhibition: Many pyridine-containing compounds act as ATP-competitive inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer and inflammatory diseases. The N-(pyridin-2-yl) amide moiety can form key hydrogen bonding interactions within the hinge region of the kinase ATP-binding pocket.

-

Cholinesterase Inhibition: Derivatives of pyridyl-amides have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters.[6] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

-

FAAH Inhibition: N-(pyridin-2-yl) amide derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to be potent inhibitors of FAAH, an enzyme that degrades endocannabinoids.[5] Dual inhibition of FAAH and cyclooxygenase (COX) enzymes is an attractive strategy for developing novel anti-inflammatory and analgesic agents with reduced gastrointestinal side effects.[5]

Given these findings, it is plausible that this compound could exhibit inhibitory activity against one or more of these enzyme families.

Experimental Workflows and Methodologies

To systematically evaluate the hypothesized biological activities of this compound and its derivatives, a series of well-established experimental protocols are recommended.

Synthesis of this compound Derivatives

The synthesis of the target compound and its analogs can be achieved through standard amidation reactions. A general synthetic scheme is presented below.

Caption: General synthesis scheme for this compound.

Step-by-Step Protocol:

-

Dissolve 2-amino-6-iodopyridine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Cool the reaction mixture in an ice bath.

-

Slowly add pivaloyl chloride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

In Vitro Anticancer Activity Assessment

The antiproliferative effects of the synthesized compounds can be evaluated against a panel of human cancer cell lines using the MTT assay.

Step-by-Step Protocol (MTT Assay):

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assays

To investigate the potential of these compounds as enzyme inhibitors, specific assays for kinases, cholinesterases, and FAAH can be employed.

General Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase):

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

-

Prepare a reaction mixture containing the kinase, a specific peptide substrate, and ATP in a suitable buffer.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding ATP and incubate at 30°C for a defined period.

-

Stop the reaction and detect the amount of phosphorylated substrate using an appropriate method (e.g., radioactivity measurement for [γ-32P]ATP, fluorescence, or luminescence-based assays).

-

Calculate the percentage of inhibition and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

Based on the broader literature for 2-amido-6-halopyridine derivatives, several SAR trends can be anticipated:

-

Nature of the Halogen: The type of halogen at the 6-position can influence activity. Iodine, being the largest and most lipophilic halogen, may enhance binding to hydrophobic pockets in target proteins.

-

Amide Moiety: The steric bulk of the amide substituent (in this case, the t-butyl group from pivaloyl chloride) can significantly impact selectivity and potency. The t-butyl group may provide favorable van der Waals interactions within a specific binding site.

-

Substitution on the Pyridine Ring: Further substitution on the pyridine ring can be explored to optimize activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring and its ability to participate in key interactions.

Hypothetical Signaling Pathway Modulation

Given the potential for kinase inhibition, a hypothetical signaling pathway that could be targeted by this compound derivatives is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive body of literature surrounding related pyridine and amide derivatives, it is reasonable to hypothesize that this compound class may possess potent anticancer and enzyme-inhibitory activities. The experimental protocols and SAR insights provided in this guide offer a robust framework for initiating a comprehensive investigation into the biological potential of these molecules. Future research should focus on the synthesis of a diverse library of analogs to systematically explore the structure-activity relationships and identify lead compounds with optimized potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development.

References

- Blinova, E., et al. (2022).

- Cipriano, M., et al. (2011). Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen.

- Al-Otaibi, A., et al. (2020). Novel amide functionalized pyridine derivatives and their anticancer activity and molecular docking studies.

- Abdel-Wahab, B. F., et al. (2012).

-

Chemsigma. This compound [851102-44-8]. [Link]

- Kopteva, N., et al. (2016).

- Sagan, F., et al. (2022). Relationship between the Crystal Structure and Tuberculostatic Activity of Some 2-Amidinothiosemicarbazone Derivatives of Pyridine.

- Sbardella, G., et al. (2017).

- Hernandez-Perez, A., et al. (2022).

- Al-Ostath, A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry.

-

PubChem. CID 100979034. [Link]

-

Ruji. This compound 95%. [Link]

-

Sunway Pharm Ltd. This compound. [Link]

- Wang, C., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Publishing.

- Jeon, R., et al. (2026). Structure-guided discovery of 6-aminopyridine derivatives for group II PAK4 inhibition. Bioorganic Chemistry.

- Google Patents. CN103570577A - Preparation method of N,N-dimethyl propionamide.

-

Google Patents. US9732092B2 - Substituted 2,3,4,5,7,9,13,13a-octahydropyrido[1',2':4,5]pyrazino[2,1-b][5][7]OXAZEPINES and methods for treating viral infections.

-

Lucerna-Chem AG. N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide. [Link]

Sources

- 1. This compound [851102-44-8] | Chemsigma [chemsigma.com]

- 2. researchgate.net [researchgate.net]

- 3. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06724H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

An In-depth Technical Guide to the Safe Handling of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Laboratory Safety

N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS No. 851102-44-8) is a halogenated pyridine derivative utilized in contemporary research and drug discovery.[1][2] As with many novel compounds developed for specific research applications, a comprehensive, officially published Safety Data Sheet (SDS) is not always readily available. This guide is designed to bridge that gap by providing a robust safety and handling framework based on an analysis of the compound's constituent chemical moieties: the propionamide group, the iodinated pyridine core, and general principles of laboratory safety for handling research-grade chemicals.

The central tenet of this document is proactive risk mitigation. By understanding the potential hazards extrapolated from structurally similar compounds, researchers can implement handling protocols that ensure personal safety and experimental integrity. This guide is intended to supplement, not replace, institutional safety protocols and requires the user to exercise sound scientific judgment.

Section 1: Chemical Identity and Inferred Hazard Profile

A thorough understanding of a compound begins with its physical and chemical properties. While exhaustive experimental data for this specific molecule is limited, we can summarize its known characteristics and infer a likely hazard profile from its structural components.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | Santa Cruz Biotechnology[1] |

| CAS Number | 851102-44-8 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₁₀H₁₃IN₂O | Santa Cruz Biotechnology[1] |

| Molecular Weight | 304.13 g/mol | Santa Cruz Biotechnology[1] |

| Appearance | Solid (Assumed) | Based on related compounds[3] |

| Storage | Room temperature | Aladdin Scientific[4] |

Predicted GHS Classification and Hazards

In the absence of a specific SDS, a predicted hazard classification is constructed by evaluating related substances.

-

N,N-Dimethylpropionamide (CAS 758-96-3): This related amide is classified as a combustible liquid (H227) and is harmful if swallowed (H302). It is also known to cause skin and eye irritation.[1][5]

-

Pyridine (CAS 110-86-1): The parent aromatic heterocycle is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation.[3][6]

-

Iodinated Organic Compounds: While not inherently toxic, many iodinated aromatic compounds can exhibit higher toxicity than their non-iodinated analogs.[7] They are treated as a distinct category for waste disposal.[8][9]

Based on this analysis, this compound should be handled as a substance with the following potential hazards:

Table 2: Predicted Hazard Profile

| Hazard Class | GHS Hazard Statement (Predicted) | Rationale |

| Acute Toxicity, Oral | Warning: H302 - Harmful if swallowed | Based on N,N-Dimethylpropionamide[5] and Pyridine derivatives.[10] |

| Skin Irritation | Warning: H315 - Causes skin irritation | Based on N,N-Dimethylpropionamide[1] and Pyridine.[11] |

| Eye Irritation | Warning: H319 - Causes serious eye irritation | Based on N,N-Dimethylpropionamide[12] and Pyridine.[3] |

| Respiratory Irritation | Warning: H335 - May cause respiratory irritation | Based on Pyridine and its derivatives.[13] |

| Long-term Exposure | Caution: Potential for target organ effects | General precaution for novel chemical entities.[14] |

It is crucial to handle this compound as if it possesses all these potential hazards until empirical data becomes available.

Section 2: The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety is paramount, beginning with engineering controls and supplemented by appropriate PPE. The causality is clear: engineering controls are designed to minimize exposure to the operator, while PPE serves as the final barrier.[15]

Engineering Controls: The First Line of Defense

-